



Application Notes and Protocols for Batrachotoxin in Patch-Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **batrachotoxin** (BTX), a potent steroidal alkaloid neurotoxin, in patch-clamp electrophysiology experiments. **Batrachotoxin** is an invaluable tool for studying the function and pharmacology of voltagegated sodium channels (NaVs) due to its unique mechanism of action.

Mechanism of Action

Batrachotoxin binds to neurotoxin receptor site 2 on the α -subunit of voltage-gated sodium channels.[1] This binding profoundly alters the channel's gating properties in a state-dependent manner, with a strong preference for the open state of the channel.[1] The primary effects of BTX on NaVs are:

- Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a
 persistent inward sodium current and eliminating the typical transient nature of the current.[2]
 [3]
- Hyperpolarizing Shift in Activation: The voltage dependence of channel activation is shifted to more negative membrane potentials, causing channels to open at voltages where they would normally be closed.[1][4]
- Removal of Inactivation: BTX significantly inhibits or completely removes both fast and slow inactivation processes of the sodium channel.[1][4]



- Altered Ion Selectivity: The toxin can also decrease the channel's selectivity for sodium ions, allowing other cations to permeate.[2]
- Reduction in Single-Channel Conductance: While causing persistent activation, BTX also reduces the conductance of individual sodium channels.[2][5]

This combination of effects makes BTX a powerful tool for studying the open-state properties of sodium channels and for screening for potential channel blockers.

Quantitative Data on Batrachotoxin's Effects

The following tables summarize the quantitative effects of **batrachotoxin** and its derivatives on various voltage-gated sodium channel subtypes as determined by patch-clamp electrophysiology.

Table 1: Effects of Batrachotoxin (BTX) and its Analogs on NaV Channel Activation

Channel Subtype	Toxin	Concentration (µM)	ΔV½ of Activation (mV)	Reference
rNaV1.4	Batrachotoxin	10	-45.4 ± 0.7	[6]
rNaV1.4	BTX-B	10	-38.6 ± 0.4	[6]
rNaV1.4	BTX-cHx	10	-49.5 ± 0.3	[6]
rNaV1.4	BTX-yne	10	-42.7 ± 0.4	[6]
hNaV1.5	Batrachotoxin	5	Not specified	[7]
NaV1.8	Batrachotoxin	Not specified	Hyperpolarizing shift	[8]

Table 2: EC50 Values of **Batrachotoxin** Analogs for rNaV1.4



Toxin	EC ₅₀ for V½ Activation (nM)	Reference
BTX	2074 ± 768	[6]
BTX-B	756 ± 43	[6]
BTX-cHx	491 ± 26	[6]
BTX-yne	130 ± 21	[6]

Experimental Protocols

This section provides a detailed methodology for studying the effects of **batrachotoxin** on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation

- Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293, CHO, or neuroblastoma cells) in appropriate media.
- Plating: Plate the cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment to allow for adherence.

Solutions

Table 3: Example Patch-Clamp Solutions



Solution Type	Component	Concentration (mM)
External Solution	NaCl	140-160
KCI	4	
CaCl ₂	2	_
MgCl ₂	1	
D-Glucose	5	_
HEPES	10	
Internal Solution	CsF or CsCl	125-140
NaCl	10	
EGTA or EDTA	1-11	
HEPES	10-20	_
NaF	40 (optional)	_

Adjust pH to 7.4 for the external solution and 7.2-7.3 for the internal solution. Adjust osmolarity to be within physiological range (typically ~320 mOsm for external and ~310 mOsm for internal).[9][10][11]

Patch-Clamp Recording Procedure

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Establish Whole-Cell Configuration:
 - Mount the coverslip with cells in the recording chamber on the microscope stage.
 - Perfuse the chamber with the external solution.
 - Approach a cell with the patch pipette while applying positive pressure.



- \circ Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 G Ω).
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

Baseline Recording:

- Set the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g.,
 -100 mV or -120 mV) to ensure all sodium channels are in the closed state.[12]
- Record baseline sodium currents using a voltage protocol appropriate for the channel subtype being studied (e.g., a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments).

Batrachotoxin Application:

- Prepare the desired concentration of **batrachotoxin** in the external solution. It is recommended to make a stock solution in DMSO and dilute it to the final concentration immediately before use.
- Apply the BTX-containing external solution to the cell via a perfusion system.
- Use-Dependent Protocol: To facilitate BTX binding to the open state of the channels, apply a repetitive stimulation protocol. A common protocol is to apply a series of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[12]

Post-BTX Recording:

- After the application of the use-dependent protocol, record sodium currents again using the same voltage protocol as for the baseline recording.
- Observe the characteristic effects of BTX: a shift in the voltage-dependence of activation,
 removal of inactivation, and the appearance of a persistent current.

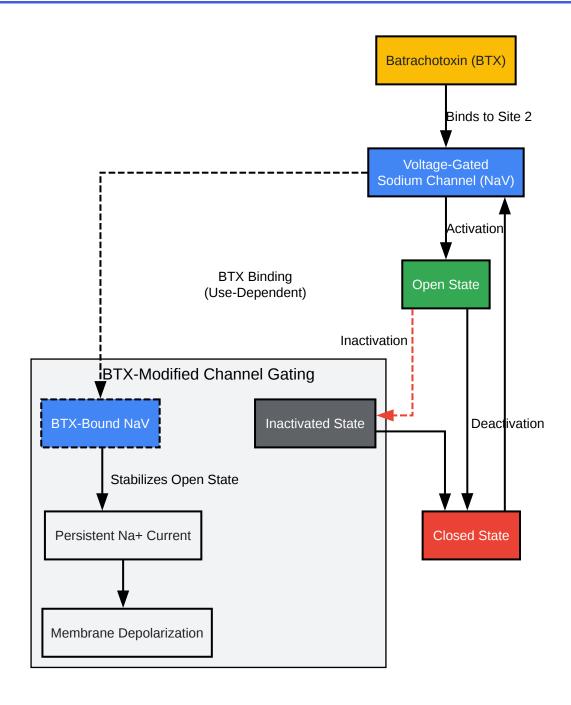
Data Analysis



- Measure the peak inward current at each voltage step before and after BTX application.
- Construct current-voltage (I-V) relationships.
- Calculate the conductance (G) at each voltage (V) using the formula G = I / (V Vrev), where
 Vrev is the reversal potential for sodium.
- Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).
- Analyze the changes in the time course of inactivation.

Mandatory Visualizations Signaling Pathway of Batrachotoxin



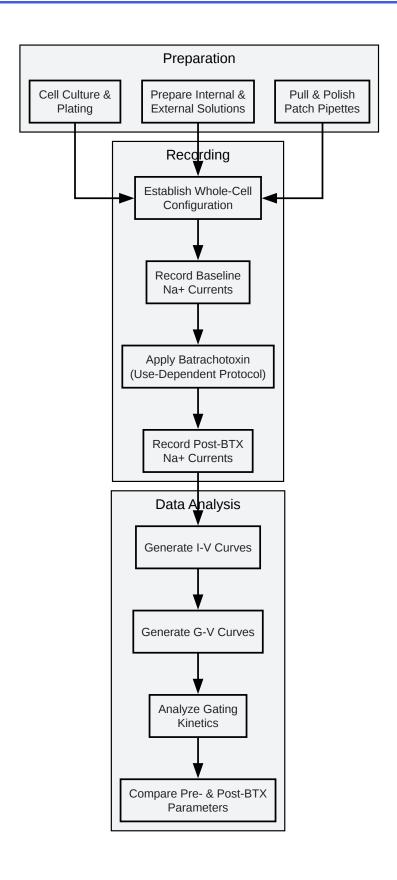


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Caption: Signaling pathway of **Batrachotoxin**'s effect on voltage-gated sodium channels.

Experimental Workflow for Patch-Clamp Electrophysiology with Batrachotoxin



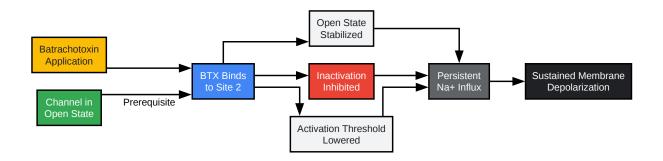


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Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.



Logical Relationships in Batrachotoxin's Mechanism



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Caption: Logical relationships in the mechanism of action of **Batrachotoxin**.

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